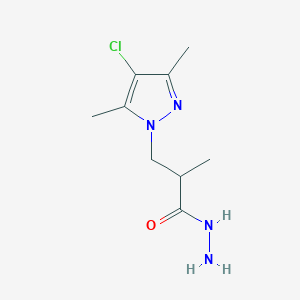![molecular formula C14H18N2O2S B4817065 N-[(4-acetylphenyl)carbamothioyl]pentanamide](/img/structure/B4817065.png)
N-[(4-acetylphenyl)carbamothioyl]pentanamide
Overview
Description
N-[(4-acetylphenyl)carbamothioyl]pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and a pentanamide chain, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]pentanamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert conditions . The reaction is carried out by refluxing the mixture, which facilitates the formation of the desired compound. The structure of the synthesized compound is confirmed through spectroscopic characterization techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]pentanamide involves its interaction with specific molecular targets, such as enzymes. The compound forms non-covalent interactions, including hydrogen bonds and π-stacking interactions, with the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase . These interactions inhibit the enzymes’ activity, leading to potential therapeutic effects. Molecular docking studies have shown that the compound has a strong binding affinity for these enzymes, which contributes to its inhibitory activity .
Comparison with Similar Compounds
N-[(4-acetylphenyl)carbamothioyl]pentanamide can be compared with other similar compounds, such as:
N-[(4-acetylphenyl)carbamothioyl]butanamide: This compound has a shorter alkyl chain compared to this compound, which may affect its chemical properties and biological activity.
N-[(4-acetylphenyl)carbamothioyl]hexanamide: This compound has a longer alkyl chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-4-5-13(18)16-14(19)15-12-8-6-11(7-9-12)10(2)17/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPBNBYLNQMPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4816983.png)
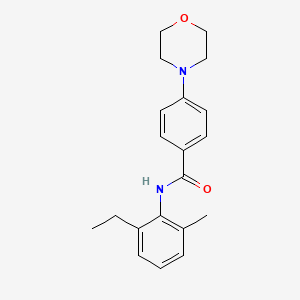
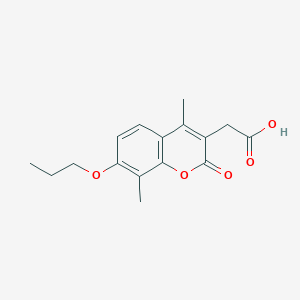
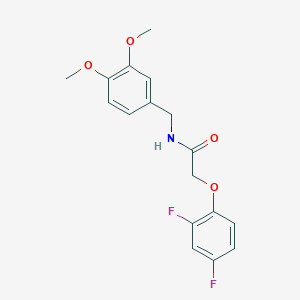
![1-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4817000.png)
![1-Butan-2-yl-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4817007.png)
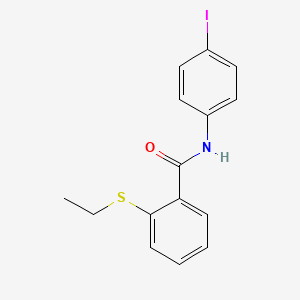
![2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4817015.png)
![1-(3-Chloro-4-fluorophenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4817052.png)

![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4817057.png)
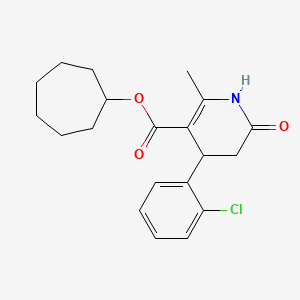
![2,4-dichloro-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4817069.png)
